3-Methylbenzenesulfonic acid

Description

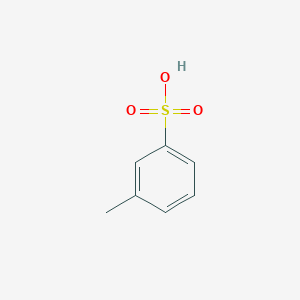

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQDSEVNMTYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860555 | |

| Record name | m-Toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-97-0 | |

| Record name | 3-Methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07F29K368Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid (m-TsOH), is a strong organic acid of significant interest in both academic research and industrial applications. Its robust acidity, comparable to that of mineral acids, combined with its solubility in organic solvents, makes it a versatile catalyst for a multitude of organic transformations.[1] Furthermore, m-TsOH serves as a crucial intermediate in the synthesis of various fine chemicals, including dyes, pharmaceuticals, and agrochemicals.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, spectroscopic characterization, reactivity, and safe handling of this compound, intended to serve as a valuable resource for professionals in the chemical sciences.

Physicochemical Properties

Identification and Nomenclature

-

IUPAC Name: this compound[1]

-

Common Names: m-Toluenesulfonic acid, m-TsOH

-

InChI Key: JDQDSEVNMTYMOC-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a colorless to pale yellow solid or liquid, a characteristic dependent on its form and purity.[7]

| Property | Value | Source |

| Molecular Weight | 172.20 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [2][7] |

| Melting Point | 155-156 °C (lit.) | [2] |

| Density | 1.34 g/cm³ at 25 °C (lit.) | [2] |

Solubility

This compound exhibits high solubility in water due to the polarity of the sulfonic acid group.[7] It is also soluble in many polar organic solvents such as ethanol and ether, which contributes to its utility as a catalyst in a variety of reaction media.[3] Its solubility in non-polar solvents like hot benzene is limited.[3]

Acidity

As an arylsulfonic acid, m-TsOH is a strong acid. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion contribute to its pronounced acidity, which is comparable to that of mineral acids like sulfuric acid.[1][8] This high acidity is fundamental to its role as a Brønsted acid catalyst.

Synthesis and Purification

Electrophilic Aromatic Sulfonation of Toluene

The primary industrial route to toluenesulfonic acids is the electrophilic aromatic sulfonation of toluene.[1] The regiochemical outcome of this reaction is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum) or generated from concentrated sulfuric acid. The π-electrons of the toluene ring attack the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base, such as the hydrogensulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the toluenesulfonic acid.[1]

The methyl group of toluene is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects.

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the isomers that are formed fastest are the major products. These are the ortho (2-methylbenzenesulfonic acid) and para (4-methylbenzenesulfonic acid) isomers.[1]

-

Thermodynamic Control (High Temperature): At elevated temperatures (150-200 °C), the sulfonation reaction becomes reversible. This allows for the isomerization of the initially formed kinetic products to the most thermodynamically stable isomer. The meta isomer (this compound) is the most stable due to the minimization of steric hindrance between the bulky sulfonic acid group and the methyl group. Thus, under thermodynamic control, this compound is the major product.[1]

This protocol is adapted from established principles of thermodynamic control in toluene sulfonation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place toluene.

-

Reagent Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. The molar ratio of sulfuric acid to toluene should be carefully controlled.

-

Heating: Heat the reaction mixture to 150-200 °C. Maintain this temperature for several hours to allow for the equilibration of the isomers. The progress of the reaction can be monitored by techniques such as HPLC.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice. This will precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining sulfuric acid.

Purification

Recrystallization is a common method for purifying crude this compound.

-

Solvent Selection: Choose a suitable solvent system. A mixture of water and a miscible organic solvent or hot water alone can be effective.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methyl-H (CH₃) | ~2.4 | Singlet |

| Sulfonic Acid-H (SO₃H) | 10.0 - 12.0 (broad) | Singlet |

Note: The chemical shift of the acidic proton can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₃H | 140 - 150 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 120 - 135 |

| Methyl C (CH₃) | ~21 |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch (broad) | 3200 - 2500 |

| Aromatic | C-H stretch | 3100 - 3000 |

| Alkyl | C-H stretch | 2980 - 2850 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Sulfonic Acid | S=O stretch | 1250 - 1160 and 1080 - 1010 |

| Sulfonic Acid | S-O stretch | 700 - 600 |

Chemical Reactivity and Applications

Role as a Brønsted Acid Catalyst

This compound is an effective Brønsted acid catalyst in a wide range of organic reactions, including esterifications, alkylations, and polymerizations.[1]

In a Fischer esterification, m-TsOH protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol.

-

Reaction Setup: Combine the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of this compound (typically 1-5 mol%) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be readily converted to the more reactive sulfonyl chloride, a valuable intermediate for introducing the sulfonyl moiety into other molecules.[1]

This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction involves the conversion of the hydroxyl group of the sulfonic acid into a better leaving group, followed by nucleophilic attack by the chloride ion.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Reagent Addition: Add this compound to the flask, followed by the slow addition of an excess of thionyl chloride. A solvent such as dichloromethane can be used.

-

Heating: Heat the reaction mixture to reflux until the evolution of gases ceases.

-

Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 3-methylbenzenesulfonyl chloride can be purified by vacuum distillation.

The sulfonation of aromatic rings is a reversible process. Under acidic conditions and with heating, the sulfonic acid group can be removed, regenerating the original arene. This desulfonation reaction can be exploited as a synthetic strategy, using the sulfonic acid group as a temporary blocking or directing group.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also harmful if swallowed and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.[9]

-

-

Storage and Disposal: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[9] Dispose of in accordance with local, state, and federal regulations.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). Methylbenzenesulfonic acid. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4-amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004, December 30). Toluenesulfonic acid and Sulfonic acids in genera. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution - sulfonation of arenes. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Desulfonation reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Methylbenzenesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Building Block

3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid, is a strong organic acid that holds significant importance as a versatile intermediate and catalyst in organic synthesis. Its unique molecular architecture, featuring a sulfonic acid group and a methyl group in a meta orientation on a benzene ring, provides a distinct combination of reactivity, solubility, and structural properties. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in modern research and pharmaceutical development.

CAS Number: 617-97-0[1] Molecular Formula: C₇H₈O₃S Synonyms: m-Toluenesulfonic acid, m-Methylbenzenesulfonic acid

The sulfonic acid moiety confers strong acidity, comparable to mineral acids, making it an effective catalyst for a range of acid-mediated reactions such as esterification and alkylation. Concurrently, the aromatic ring and the methyl group provide a scaffold that can be strategically functionalized, rendering it a valuable building block in the synthesis of complex molecules, including dyes, pesticides, and, most notably, active pharmaceutical ingredients (APIs). This guide will delve into the causality behind its synthesis, the logic of its application, and the established protocols for its safe and effective use.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted with a methyl group (-CH₃) and a sulfonic acid group (-SO₃H) at positions 1 and 3, respectively. The methyl group is an electron-donating group, which activates the aromatic ring, while the sulfonic acid group is a strongly electron-withdrawing and deactivating group. This electronic interplay dictates the regioselectivity of further electrophilic aromatic substitution reactions.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Weight | 172.20 g/mol | [2][3] |

| Appearance | Colorless monoclinic plate or columnar crystals | [2] |

| Melting Point | 106-107 °C | [2] |

| Boiling Point | 116 °C | [2] |

| Density | 1.07 g/cm³ | [2] |

| Water Solubility | Soluble | [2] |

| Solubility in other solvents | Soluble in ethanol and ether; slightly soluble in hot benzene | [2] |

| pKa | Strong acid | [4] |

Synthesis of this compound: A Tale of Two Controls

The industrial synthesis of this compound is achieved through the electrophilic aromatic sulfonation of toluene. This reaction is a classic example of kinetic versus thermodynamic control, where the reaction conditions, particularly temperature, critically determine the isomeric distribution of the product.

The Underlying Chemistry: Kinetic vs. Thermodynamic Pathways

The methyl group of toluene is an ortho, para-directing group due to its electron-donating nature, which stabilizes the carbocation intermediates formed during electrophilic attack at these positions.

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to 60 °C), the reaction is under kinetic control. The activation energy for the formation of the ortho- and para-isomers is lower, leading to their faster formation. Consequently, a mixture of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid are the major products.

-

Thermodynamic Control (High Temperature): At elevated temperatures (150-200 °C), the reaction shifts to thermodynamic control. Sulfonation is a reversible reaction, and at higher temperatures, the isomers can interconvert through desulfonation-resulfonation equilibria. The meta-isomer, this compound, is sterically less hindered and thus thermodynamically more stable than the ortho and para isomers. Over time at high temperature, the product mixture equilibrates to favor the most stable isomer, resulting in a high yield of the desired meta product.

The following diagram illustrates this principle:

Caption: Kinetic vs. Thermodynamic control in the sulfonation of toluene.

Experimental Protocol: Synthesis via Thermodynamic Control

This protocol outlines the laboratory-scale synthesis of this compound, optimized for the thermodynamically favored product.

Materials:

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add toluene.

-

Addition of Sulfuric Acid: Slowly and with continuous stirring, add concentrated sulfuric acid to the toluene. The reaction is exothermic and should be controlled.

-

Heating and Reflux: Heat the mixture to a vigorous reflux (approximately 160-180 °C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring the Reaction: Continue the reflux for several hours. The reaction is complete when water ceases to collect in the trap.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add a small amount of water to induce crystallization.

-

The crude this compound will crystallize from the mixture.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold water to remove residual sulfuric acid and unreacted toluene.

-

-

Purification: For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude acid in a minimal amount of hot water, followed by saturation of the solution with gaseous hydrogen chloride to decrease the solubility of the sulfonic acid, leading to its precipitation.[4] The purified crystals are then filtered and dried.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient, its structure serves as a crucial scaffold and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules.

Conversion to 3-Methylbenzenesulfonyl Chloride: The Gateway Intermediate

A primary application of this compound in pharmaceutical synthesis is its conversion to the highly reactive intermediate, 3-methylbenzenesulfonyl chloride . This is typically achieved by reacting the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Caption: Conversion of this compound to key synthetic intermediates.

Synthesis of Bioactive Sulfonamides

3-Methylbenzenesulfonyl chloride is a key reactant for the synthesis of sulfonamides, a functional group present in numerous drugs. The reaction with primary or secondary amines readily forms a stable sulfonamide linkage. This strategy has been employed in the development of:

-

FLT3 Kinase Inhibitors: Phenyl-pyrazolylamine-based derivatives synthesized using m-toluenesulfonyl chloride have shown activity as FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are targets in certain types of leukemia.

-

Histone Deacetylase (HDAC) Inhibitors: The scaffold has been incorporated into isoindoline-5-propenehydroxamates for use as HDAC inhibitors, a class of drugs investigated for cancer therapy.

-

STAT3 SH2 Domain Ligands: Small molecule ligands designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein, implicated in various cancers, have been synthesized using this intermediate.

-

Antibacterial Agents: The arylsulfonamide motif is a well-established pharmacophore in antibacterial drugs, and derivatives of 3-methylbenzenesulfonyl chloride have been explored for this purpose.

The meta-position of the methyl group on the benzenesulfonyl chloride provides a specific steric and electronic profile that medicinal chemists can exploit to fine-tune the binding of the final molecule to its biological target, potentially improving potency and selectivity.

Spectroscopic Characterization

For a researcher, confirming the identity and purity of this compound is paramount. The primary techniques for its characterization are NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The methyl group protons would appear as a singlet at approximately δ 2.3 ppm. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Key absorption bands would include:

-

A broad O-H stretch from the sulfonic acid group, typically centered around 3400 cm⁻¹.

-

Strong, characteristic S=O stretching vibrations in the region of 1350–1200 cm⁻¹.

-

C-H stretches from the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively).

-

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

-

Safety and Handling

This compound is a strong acid and requires careful handling to avoid injury. It is crucial to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[5]

-

Hazards: Causes serious eye irritation and may cause an allergic skin reaction.[5] It is harmful to aquatic life with long-lasting effects.[5]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than just a simple organic acid; it is a strategically important molecule whose synthesis is a practical illustration of fundamental chemical principles. For researchers and drug development professionals, its value lies in its role as a robust catalyst and, more significantly, as a precursor to the highly versatile 3-methylbenzenesulfonyl chloride intermediate. An understanding of its properties, the thermodynamic logic behind its synthesis, and its derivatization pathways allows chemists to leverage this building block for the creation of novel and complex molecules with significant potential in medicinal chemistry and beyond.

References

-

Methylbenzenesulfonic acid - ChemBK. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Preparation of p-toluenesulfonic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

Preparation of p-toluenesulfonic acid. (n.d.). Phywe. Retrieved January 9, 2026, from [Link]

-

Kinetic and thermodynamic control of sulphonation of toluene - Chemistry Stack Exchange. (2019, March 30). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst. (n.d.). The Catalyst. Retrieved January 9, 2026, from [Link]

-

3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of Tramadol and Analogous - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Introduction: The Significance of m-Toluenesulfonic Acid

An In-depth Technical Guide on the Acidity and pKa of m-Toluenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity and pKa of m-toluenesulfonic acid, a significant compound in organic synthesis and pharmaceutical sciences. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights.

m-Toluenesulfonic acid (m-TsOH) is an aromatic sulfonic acid that, along with its isomers (o- and p-toluenesulfonic acid), plays a crucial role as a strong, organic-soluble acid catalyst and as a counterion in the formation of pharmaceutical salts. Its acidic properties are central to its utility, dictating its catalytic activity, its ability to form stable salts, and the leaving group potential of its corresponding sulfonate. A deep understanding of its acidity and pKa is therefore essential for its effective application.

PART 1: The Chemical Foundation of Acidity in m-Toluenesulfonic Acid

The pronounced acidity of m-toluenesulfonic acid stems from the electronic characteristics of the sulfonic acid group (-SO₃H) attached to the aromatic ring. Upon dissociation in a protic solvent like water, it releases a proton (H⁺) to form the m-toluenesulfonate anion.

Key Structural Features Influencing Acidity:

-

The Sulfonic Acid Group: The -SO₃H group is inherently highly acidic due to the strong electron-withdrawing inductive effect of the three oxygen atoms. This effect polarizes the O-H bond, facilitating the departure of the proton.

-

Resonance Stabilization of the Conjugate Base: The primary determinant of the acid's strength is the exceptional stability of the resulting m-toluenesulfonate anion. The negative charge is delocalized across the three oxygen atoms through resonance, effectively dispersing the charge and stabilizing the anion.

-

The Meta-Methyl Group: The methyl group (-CH₃) at the meta position exerts a weak electron-donating inductive effect. This slightly destabilizes the anionic conjugate base compared to unsubstituted benzenesulfonic acid. However, this effect is minor and does not significantly detract from the compound's strong acidic nature. The difference in acidity between the meta and para isomers is generally considered negligible for most practical purposes.[1]

Visualizing Dissociation and Influencing Factors

The dissociation process and the factors governing the acidity of m-toluenesulfonic acid can be illustrated through the following diagrams.

Caption: Factors influencing the acidity of m-toluenesulfonic acid.

PART 2: Quantitative Analysis: The pKa of m-Toluenesulfonic Acid

Due to its nature as a strong acid, m-toluenesulfonic acid is fully dissociated in dilute aqueous solutions, which makes the direct experimental determination of its pKa challenging. [2]Consequently, its pKa is a negative value. For its widely used isomer, p-toluenesulfonic acid (p-TsOH), the pKa is reported to be approximately -2.8 in water. [3]The pKa of m-toluenesulfonic acid is expected to be very close to this value.

Comparative Physicochemical Data

The following table summarizes key quantitative data for m- and p-toluenesulfonic acid, highlighting their similarities.

| Property | m-Toluenesulfonic Acid | p-Toluenesulfonic Acid |

| Molecular Formula | C₇H₈O₃S [4] | C₇H₈O₃S [3] |

| Molar Mass | 172.20 g/mol [4] | 172.20 g/mol (anhydrous) [3] |

| Water Solubility | Fully miscible [5][6] | 67 g/100 mL [3] |

| pKa (aqueous) | ~ -2.0 (estimated) | -2.8 [3] |

Experimental Protocols for pKa Determination of Strong Acids

Standard potentiometric titration is not suitable for determining the pKa of strong acids because a distinct inflection point at the half-equivalence point is not observed. [7][8]Advanced methodologies are required:

Step-by-Step Methodology: NMR Spectroscopy for pKa Estimation

-

Solvent Selection: Choose a non-aqueous or mixed-solvent system where m-toluenesulfonic acid is not fully dissociated.

-

Sample Preparation: Prepare a series of solutions with varying concentrations of the acid and a suitable non-aqueous base.

-

NMR Analysis: Acquire ¹H NMR spectra for each sample. Monitor the chemical shift of the acidic proton of the -SO₃H group.

-

Data Plotting: Plot the observed chemical shift against the ratio of the acid to its conjugate base. [9]5. Extrapolation: Use appropriate models to extrapolate the data to an infinitely dilute aqueous solution to estimate the pKa. [9]

PART 3: Field-Proven Insights and Applications

The strong acidity and physical properties of toluenesulfonic acids make them highly versatile in both laboratory and industrial settings.

-

Acid Catalysis: p-Toluenesulfonic acid is a workhorse catalyst in organic synthesis for reactions such as esterification, acetal formation, and dehydration because it is a solid that is easily weighed and is soluble in organic solvents. [3][10]m-Toluenesulfonic acid can be employed in a similar capacity.

-

Pharmaceutical Salt Formation: The formation of a salt with a strong acid like m-toluenesulfonic acid can significantly improve the physicochemical properties of a basic active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. The choice of the toluenesulfonic acid isomer can influence the crystalline structure and, consequently, the properties of the final salt form.

-

Leaving Group Potential: The conjugate base, the m-toluenesulfonate anion, is an excellent leaving group in nucleophilic substitution and elimination reactions. This is a direct consequence of its high stability, which is, in turn, a reflection of the strength of its parent acid. [1]

Conclusion: A Synthesis of Theory and Practice

m-Toluenesulfonic acid is a potent organic acid, a fact quantified by its negative pKa value. Its acidity is a function of the powerful electron-withdrawing and resonance-stabilizing capabilities of the sulfonic acid group, with only minor perturbation from the meta-positioned methyl group. For the research scientist and drug development professional, a robust understanding of these principles is not merely academic; it is fundamental to the rational application of this versatile compound in catalysis, in the optimization of drug properties through salt formation, and in synthetic organic chemistry.

References

-

PubChem. m-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 2-19. Retrieved from [Link]

-

Wikipedia. p-Toluenesulfonic acid. Retrieved from [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

-

Master Organic Chemistry. (2010). How To Use a pKa Table. Retrieved from [Link]

-

BYJU'S. How to calculate pKa. Retrieved from [Link]

-

PubChem. p-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2021). How to determine the pKa of a strong acid?. r/chemhelp. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004). Toluenesulfonic acid and Sulfonic acids in genera. Retrieved from [Link]

-

Reddit. (2019). Why p-toluenesulfonic acid and not benzenesulfonic acid?. r/chemhelp. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Toluenesulfonic acid and Sulfonic acids in genera - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. reddit.com [reddit.com]

- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. m-Toluenesulfonic acid | C7H8O3S | CID 105362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 312619-56-0 CAS MSDS (M-TOLUENESULFONIC ACID MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. m-Toluenesulfonic acid monohydrate, 97% | Fisher Scientific [fishersci.ca]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. byjus.com [byjus.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Navigating the Solubility Landscape of 3-Methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbenzenesulfonic acid (m-TsOH) in organic solvents. As a strong organic acid catalyst and a versatile synthetic intermediate, understanding its solubility is paramount for reaction optimization, process development, and formulation in the pharmaceutical and chemical industries.[1] While extensive quantitative data is not widely published, this guide synthesizes the foundational principles governing its solubility, provides qualitative predictions based on structural analogues, and details robust experimental protocols for its quantitative determination. This document is designed to empower researchers and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound Solubility

This compound, also known as m-toluenesulfonic acid, is a strong organic acid with a molecular weight of 172.20 g/mol .[1][2] Its utility as a catalyst in organic synthesis, particularly in esterification and alkylation reactions, is well-established.[1] The solubility of a catalyst or reagent in the reaction medium is a critical parameter that dictates its homogeneity, reactivity, and ease of separation. For drug development professionals, understanding the solubility of acidic compounds like m-TsOH is crucial for tasks ranging from salt formation and polymorph screening to the development of purification and formulation strategies.

This guide will explore the theoretical underpinnings of this compound's solubility, offer a qualitative summary across various solvent classes, and provide detailed, step-by-step experimental protocols for researchers to generate precise, quantitative solubility data.

Theoretical Framework: Understanding the "Like Dissolves Like" Principle

The solubility of this compound is primarily governed by its molecular structure, which features a moderately nonpolar aromatic ring and a highly polar sulfonic acid group (-SO₃H). This amphiphilic nature leads to a nuanced solubility profile that can be largely predicted by the "like dissolves like" principle.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar sulfonic acid group creates a significant dipole moment in the molecule, facilitating interactions with other polar solvent molecules.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.

The interplay of these forces determines the extent to which solvent molecules can effectively surround and stabilize the this compound molecules, leading to dissolution.

Figure 1. Intermolecular interactions governing the solubility of this compound in organic solvents.

Qualitative Solubility Profile

While specific quantitative data for this compound is limited in public literature, a qualitative solubility profile can be inferred from its structure and data available for its isomer, p-Toluenesulfonic acid (p-TSA). p-TSA is known to be soluble in water, alcohols, and other polar organic solvents.[3] A similar trend is expected for the meta-isomer.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The sulfonic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | These solvents are highly polar and can effectively solvate the polar sulfonic acid group through dipole-dipole interactions. |

| Ethers (e.g., Tetrahydrofuran, Diethyl Ether) | Moderate | Ethers can act as hydrogen bond acceptors, leading to moderate solubility. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | These solvents have some polarity and can induce dipole interactions, but they are not strong hydrogen bond acceptors. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Very Low | While the aromatic ring of m-TsOH has an affinity for these solvents, the highly polar sulfonic acid group limits overall solubility. Solubility may increase with temperature.[4] |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. |

This table is based on established chemical principles and qualitative data for structural analogues. Experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable and reproducible quantitative solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[5]

Figure 2. Workflow for the isothermal shake-flask method for solubility determination.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the clear filtrate can be determined by a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity.

-

Develop and validate an HPLC method for the quantification of this compound. This typically involves a reversed-phase column and a UV detector.

-

Prepare a series of calibration standards of known concentrations.

-

Dilute the filtered sample to a concentration within the linear range of the calibration curve.

-

Inject the prepared samples and calibration standards into the HPLC system.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

-

UV-Vis Spectrophotometry: A simpler, alternative method if this compound has a distinct chromophore and no interfering substances are present.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

-

Dilute the filtered sample to an absorbance value within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

-

Gravimetric Analysis: A classical method that is straightforward but can be more time-consuming.

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While a comprehensive public database of quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides the necessary framework for its systematic investigation. By understanding the underlying principles of solubility and employing robust experimental methodologies such as the isothermal shake-flask method coupled with reliable analytical techniques, researchers, scientists, and drug development professionals can generate the critical data needed to optimize their processes and advance their research. The protocols and theoretical insights presented herein serve as a valuable resource for navigating the solubility landscape of this important chemical compound.

References

-

Solubility of Things. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

ChemBK. (n.d.). Methylbenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). m-Toluenesulfonic acid. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 12(3), 6-12.

Sources

- 1. benchchem.com [benchchem.com]

- 2. m-Toluenesulfonic acid | C7H8O3S | CID 105362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methylbenzenesulfonic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methylbenzenesulfonic acid (also known as m-toluenesulfonic acid), a compound of significant interest in organic synthesis as a strong, organic-soluble acid catalyst.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical synthesis and analysis, spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of compounds. For a molecule like this compound, a combination of NMR and IR spectroscopy provides a comprehensive fingerprint, revealing the connectivity of its atoms and the nature of its functional groups. This guide will delve into the theoretical underpinnings and practical aspects of interpreting the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound.

Molecular Structure and Its Spectroscopic Implications

This compound consists of a benzene ring substituted with a methyl group (-CH₃) and a sulfonic acid group (-SO₃H) at positions 1 and 3, respectively. This meta-substitution pattern, along with the electronic properties of the two functional groups, dictates the key features of its spectra. The methyl group is an electron-donating group, while the sulfonic acid group is strongly electron-withdrawing. This electronic interplay is crucial for understanding the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: Acquiring NMR Spectra

A general protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[2] The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterium in D₂O, leading to its disappearance from the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[3]

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural analysis, two-dimensional NMR experiments such as COSY and HSQC can be performed.[4]

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic sulfonic acid proton.

-

Aromatic Region (7.0-8.0 ppm): The four protons on the benzene ring are in different chemical environments and will give rise to a complex multiplet pattern. The strong electron-withdrawing effect of the sulfonic acid group will cause the aromatic protons to be deshielded and appear at lower field.

-

Methyl Protons (~2.4 ppm): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet.

-

Sulfonic Acid Proton (>10 ppm): The acidic proton of the -SO₃H group is highly deshielded and will appear as a broad singlet at a very low field. Its chemical shift can be highly variable and is dependent on concentration and the solvent used. In the presence of D₂O, this proton will exchange with deuterium and the signal will disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |

| Methyl-H | ~2.4 | Singlet | 3H |

| Sulfonic Acid-H | >10 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals for the seven carbon atoms, as two of the aromatic carbons are chemically equivalent due to the molecule's symmetry.

-

Aromatic Carbons (120-150 ppm): The six carbons of the benzene ring will resonate in this region. The carbon atom attached to the sulfonic acid group (ipso-carbon) will be the most deshielded due to the strong electron-withdrawing effect.

-

Methyl Carbon (~20 ppm): The carbon of the methyl group will appear at a high field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₃H | 140 - 150 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 120 - 135 |

| Methyl-C | ~20 |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: The KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique for obtaining an IR spectrum.[7][8]

-

Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[7][8]

-

Pellet Formation: Place the mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be recorded.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonic acid group and the substituted benzene ring.

-

O-H Stretch (Sulfonic Acid): A very broad and strong absorption band is expected in the region of 3000-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in carboxylic and sulfonic acids.[6]

-

S=O Stretches (Sulfonic Acid): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1250-1180 cm⁻¹ and a symmetric stretch around 1080-1030 cm⁻¹.

-

Aromatic C-H Stretch: A sharp absorption band will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-S Stretch: A weaker absorption band can be expected in the 800-700 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -SO₃H | O-H Stretch | 3000 - 2500 | Strong, Broad |

| -SO₃H | S=O Asymmetric Stretch | 1250 - 1180 | Strong |

| -SO₃H | S=O Symmetric Stretch | 1080 - 1030 | Strong |

| Aromatic | C-H Stretch | >3000 | Sharp, Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic | C-H Out-of-plane Bend | 900 - 675 | Strong |

| Alkyl | C-H Stretch | <3000 | Medium |

Logical Workflow for Spectroscopic Analysis

The process of characterizing an unknown sample suspected to be this compound follows a logical progression, integrating data from multiple spectroscopic techniques.

Conclusion

The synergistic use of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By understanding the principles behind these techniques and the expected spectral features for this molecule, researchers can confidently verify its identity and purity. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of this important organic acid.

References

-

Figure S12. 13 C-NMR spectrum of 3-methyl-4-[(phenoxycarbonyl)amino]benzenesulfonic acid (6). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Figure S15. 1 H-NMR spectrum of 3-methyl-4-{[(naphthalen-1-yloxy)carbonyl]amino} benzenesulfonic acid (8). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Experiment 3: Fourier Transform Infrared Spectroscopy Objectives. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved January 9, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 9, 2026, from [Link]

-

Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis. (n.d.). Kintek Solution. Retrieved January 9, 2026, from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved January 9, 2026, from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved January 9, 2026, from [Link]

-

Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. (2011). PubMed. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

3-IODO-4-METHYL-BENZENESULFONIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 9, 2026, from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Benzenesulfonic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 9, 2026, from [Link]

-

5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

This compound (C7H8O3S). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

-

3-((Ethylphenylamino)methyl)benzenesulfonic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 9, 2026, from [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzenesulfonic acid, 4-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Benzenesulfonic acid. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

3-Bromo-2-methylbenzenesulfonic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound(617-97-0) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. shimadzu.com [shimadzu.com]

- 8. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

An In-depth Technical Guide to the Thermal Stability of 3-Methylbenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-Methylbenzenesulfonic acid (m-Toluenesulfonic acid, m-TSA). While specific thermogravimetric and calorimetric data for m-TSA are not extensively available in public literature, this guide synthesizes information from structurally analogous aromatic sulfonic acids, namely p-Toluenesulfonic acid (p-TSA) and benzenesulfonic acid, to establish a robust predictive framework for its thermal behavior. We delve into the fundamental mechanisms of thermal decomposition, primarily desulfonation, and present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to empower researchers, scientists, and drug development professionals to generate precise and reliable data. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a deep and actionable understanding of the thermal stability of this compound.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound, a strong organic acid, serves as a vital catalyst and intermediate in numerous organic syntheses, including the production of pharmaceuticals and other fine chemicals. Its efficacy in these roles is often dictated by the thermal conditions of the reaction. Consequently, a thorough understanding of its thermal stability is not merely an academic exercise but a cornerstone of process safety, product purity, and manufacturing robustness. Uncontrolled thermal decomposition can lead to runaway reactions, the generation of hazardous gaseous byproducts, and the introduction of impurities that can compromise the final product's quality and safety.

This guide is designed to equip you, the researcher and drug development professional, with the necessary theoretical knowledge and practical methodologies to confidently assess and manage the thermal stability of this compound in your specific applications.

Theoretical Framework: The Chemistry of Aromatic Sulfonic Acid Decomposition

The thermal decomposition of aromatic sulfonic acids is primarily governed by the cleavage of the carbon-sulfur (C-S) bond. This process, known as desulfonation, is essentially the reverse of the sulfonation reaction used to synthesize these compounds.[1]

The Desulfonation Mechanism

The desulfonation of an aryl sulfonic acid is an electrophilic aromatic substitution reaction where a proton acts as the electrophile. The reaction is typically facilitated by heat and the presence of an acid, and in many cases, steam or water can be sufficient to drive the reaction.[2] The generally accepted mechanism proceeds as follows:

-

Protonation of the Aromatic Ring: An electrophile, typically a hydronium ion (H₃O⁺), protonates the aromatic ring, leading to the formation of a resonance-stabilized carbocation, often referred to as a Wheland intermediate or sigma complex.

-

Elimination of Sulfur Trioxide: The sulfonic acid group is then eliminated as sulfur trioxide (SO₃), restoring the aromaticity of the ring.[3]

-

Formation of Sulfuric Acid: In the presence of water, the liberated sulfur trioxide rapidly reacts to form sulfuric acid (H₂SO₄).[1]

Caption: Proposed thermal decomposition pathway of this compound.

The temperature at which desulfonation occurs is related to the ease of the initial sulfonation.[1] For many aryl sulfonic acids, this process becomes significant at temperatures in the range of 150-250°C.[4][5]

Expected Decomposition Products

Based on the desulfonation mechanism, the primary thermal decomposition products of this compound in the presence of moisture are expected to be:

-

Toluene (C₇H₈)

-

Sulfur Trioxide (SO₃) , which will likely hydrate to Sulfuric Acid (H₂SO₄)

-

In the case of combustion or in an oxidative atmosphere, further decomposition can lead to the formation of carbon oxides (CO, CO₂) and sulfur dioxide (SO₂) .[6]

Quantitative Thermal Analysis Data: Insights from Analogous Compounds

While specific, peer-reviewed TGA and DSC data for this compound are scarce, a reliable estimation of its thermal stability can be derived from data on structurally similar compounds. The following table summarizes thermal decomposition data for benzenesulfonic acid and various salts of p-toluenesulfonic acid. The 5% weight loss temperature (Td, 5%) is a common metric for the onset of decomposition.

| Compound Name | Decomposition Onset Temperature (°C) | Technique | Notes |

| Benzenesulfonic Acid | ~200-220 | - | Reversal of sulfonation (desulfonation).[5] |

| p-Toluenesulfonic acid pyridinium salt | 213 | TGA | Temperature at 5% weight loss.[7] |

| p-Toluenesulfonic acid N-methylpiperidinium salt | 286 | TGA | Temperature at 5% weight loss.[7] |

| 4-Methyl-benzenesulfonic acid (p-TSA) | ~150 | TGA | Td,5% when used as a catalyst in polymerization. |

Based on this data, it is reasonable to hypothesize that the thermal decomposition of this compound will commence in the range of 150-220°C . However, it is imperative for researchers to determine the precise thermal stability profile for their specific grade and formulation of m-TSA using the rigorous experimental protocols outlined in the subsequent section.

Experimental Protocols for Thermal Analysis

To generate definitive and application-specific data for this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. For a deeper investigation into runaway reaction potential, a protocol for Accelerating Rate Calorimetry (ARC) is also included.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology Rationale: TGA is the most direct method for observing decomposition that involves the evolution of gaseous products. The selection of a controlled heating rate allows for the precise determination of the onset temperature of mass loss, which is a critical parameter for defining the upper limit of thermal stability. The choice of atmosphere (inert vs. oxidative) is crucial as it simulates different process conditions and can significantly influence the decomposition pathway and products.

Experimental Protocol:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Method Parameters:

-

Purge Gas: Nitrogen (or Argon) for an inert atmosphere, or Air for an oxidative atmosphere. A flow rate of 20-50 mL/min is typical.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes to ensure thermal stability before the analysis begins.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution and experimental time.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss, or as the temperature at which 5% mass loss occurs (Td, 5%).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, identifying endothermic (melting) and exothermic (decomposition) events.

Methodology Rationale: While TGA detects mass loss, DSC detects changes in heat flow. This allows for the identification of thermal events that may not be associated with a change in mass, such as melting. More importantly, DSC can quantify the energy released during an exothermic decomposition, which is a critical parameter for safety assessments. The use of hermetically sealed pans is essential to contain any evolved gases and ensure that the measured heat flow is representative of the decomposition process.

Experimental Protocol:

-

Instrument Preparation:

-

Perform a baseline calibration and a temperature and enthalpy calibration using a certified standard (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum or gold-plated pan.

-

Hermetically seal the pan to contain any volatile decomposition products.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the decomposition onset determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

-

Determine the onset temperature of the exothermic decomposition.

-

Integrate the area of the exothermic peak to quantify the enthalpy of decomposition (ΔHd) in J/g.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway thermal reaction of this compound under adiabatic conditions, which simulate a worst-case scenario in a large-scale reactor.

Methodology Rationale: ARC provides crucial data on the time-temperature-pressure relationship for an exothermic decomposition under adiabatic conditions (no heat loss to the surroundings). This is vital for process safety and hazard analysis, as it helps to determine the self-accelerating decomposition temperature (SADT) and the potential for a thermal runaway. The "heat-wait-search" mode is designed to detect the onset of self-heating at very low rates.

Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Select a suitable sample bomb (e.g., titanium or stainless steel) and ensure it is clean and dry.

-

-

Sample Preparation:

-

Place a known mass of this compound into the sample bomb.

-

Seal the bomb and place it in the calorimeter.

-

-

ARC Method Parameters:

-

Mode: Heat-Wait-Search.

-

Starting Temperature: A temperature well below the expected decomposition onset (e.g., 80°C).

-

Heating Step: 5°C.

-

Wait Time: 15 minutes.

-

Exotherm Detection Sensitivity: 0.02°C/min.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of self-heating.

-

Analyze the rates of temperature and pressure rise to assess the severity of the decomposition.

-

Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).

-

Conclusion and Recommendations

This compound exhibits thermal stability characteristic of aromatic sulfonic acids, with an anticipated decomposition onset in the range of 150-220°C. The primary decomposition pathway is desulfonation, yielding toluene and sulfur oxides. For professionals in research and drug development, it is paramount to move beyond estimations and conduct rigorous experimental analysis. The TGA, DSC, and ARC protocols detailed in this guide provide a robust framework for accurately characterizing the thermal stability of this compound in the context of specific formulations and process conditions. This empirical data is indispensable for ensuring process safety, maintaining product quality, and developing scalable and reliable manufacturing processes.

References

-

Synthetic Map. Aromatic desulfonation. Available at: [Link]

-

Wikipedia. Desulfonation reaction. Available at: [Link]

-

Glasp. Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Published May 6, 2018. Available at: [Link]

- Wanders, A. C. M., & Cerfontain, H. (1967). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 86(11), 1199-1216.

-

The Organic Chemistry Tutor. Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Published May 7, 2018. Available at: [Link]

-

Chemcasts. benzenesulfonic acid Thermodynamic Properties vs Temperature. Available at: [Link]

-

Al-Zahrani, S. M., et al. (2014). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). ResearchGate. Available at: [Link]

-

Wikipedia. Benzenesulfonic acid. Available at: [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-methylbenzenesulfonic acid.

- Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-methylbenzenesulfonic acid.

- Thermo Fisher Scientific. SAFETY DATA SHEET: Benzenesulfonic acid, methyl ester.

- Fisher Scientific. 2 - SAFETY DATA SHEET.

-

PubMed. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Available at: [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Published April 23, 2024. Available at: [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available at: [Link]

- Carl ROTH.

-

US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). December 6, 2007. Available at: [Link]

-

PubChem. p-Toluenesulfonic acid. Available at: [Link]

-

ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid. Available at: [Link]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals. Available at: [Link]

-

PubChem. m-Toluenesulfonic acid. Available at: [Link]

-

ResearchGate. Table 2. Thermal properties of the materials measured by DSC analysis. Available at: [Link]

-

Penn State Materials Research Institute. Thermal Analysis. Available at: [Link]

-

e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available at: [Link]

-

NIST WebBook. Benzenesulfonic acid, 4-methyl-. Available at: [Link]

-

ELTRA. Thermogravimetric Analyzer: TGA Thermostep. Available at: [Link]

-

MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Published: 28 September 2020. Available at: [Link]

-

PubChem. 3-((Ethylphenylamino)methyl)benzenesulfonic acid. Available at: [Link]

Sources

3-Methylbenzenesulfonyl chloride synthesis and reactivity

An In-depth Technical Guide to 3-Methylbenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications

Introduction